3-Amino-5-bromo-2-iodobenzoic acid
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Overview
Description
3-Amino-5-bromo-2-iodobenzoic acid: is a halogen-substituted aromatic carboxylic acid. This compound is characterized by the presence of amino, bromo, and iodo substituents on the benzene ring, making it a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-2-iodobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes, often optimized for yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydroxylamines or amines.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology:
Bioconjugation: Used in the modification of biomolecules for imaging or therapeutic purposes.
Medicine:
Drug Development: Serves as a building block for the synthesis of potential drug candidates.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-2-iodobenzoic acid depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate reactions. In drug development, its mechanism involves interacting with biological targets, such as enzymes or receptors, to modulate their activity. The presence of halogen atoms can enhance binding affinity and selectivity towards specific molecular targets.
Comparison with Similar Compounds
- 3-Bromo-5-iodobenzoic acid
- 3-Amino-2-iodobenzoic acid
- 5-Bromo-2-iodobenzoic acid
Comparison:
- 3-Amino-5-bromo-2-iodobenzoic acid is unique due to the presence of both amino and halogen substituents, which provide a balance of reactivity and stability.
- 3-Bromo-5-iodobenzoic acid lacks the amino group, making it less versatile in certain reactions.
- 3-Amino-2-iodobenzoic acid and 5-Bromo-2-iodobenzoic acid have different substitution patterns, affecting their reactivity and applications.
This compound’s unique combination of functional groups makes it a valuable tool in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C7H5BrINO2 |
---|---|
Molecular Weight |
341.93 g/mol |
IUPAC Name |
3-amino-5-bromo-2-iodobenzoic acid |
InChI |
InChI=1S/C7H5BrINO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12) |
InChI Key |
MOHUAFZZHSEJFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)I)N)Br |
Origin of Product |
United States |
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